molecular formula C14H26O2Si B14215864 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one CAS No. 832743-72-3

6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one

Cat. No.: B14215864
CAS No.: 832743-72-3
M. Wt: 254.44 g/mol
InChI Key: QOYOOZPICZVFJF-UHFFFAOYSA-N
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Description

6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxyl group, a trimethylsilyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Diene System: The initial step involves the formation of the conjugated diene system through a series of elimination reactions.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diene system can be reduced to form a saturated compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of 6-oxo-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one.

    Reduction: Formation of 6-hydroxy-8-[(trimethylsilyl)methyl]decane-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in π-π interactions, influencing its biological activity and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one: Similar in structure but with variations in functional groups.

    8-[(Trimethylsilyl)methyl]deca-8,9-dien-2-one: Lacks the hydroxyl group.

    6-Hydroxy-8-deca-8,9-dien-2-one: Lacks the trimethylsilyl group.

Uniqueness

This compound is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

832743-72-3

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

InChI

InChI=1S/C14H26O2Si/c1-6-13(11-17(3,4)5)10-14(16)9-7-8-12(2)15/h14,16H,1,7-11H2,2-5H3

InChI Key

QOYOOZPICZVFJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(CC(=C=C)C[Si](C)(C)C)O

Origin of Product

United States

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